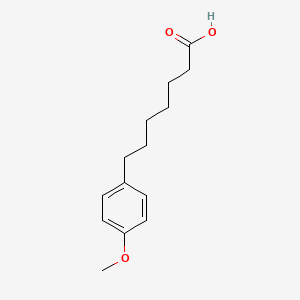7-(4-methoxyphenyl)heptanoic Acid
CAS No.:
Cat. No.: VC14020820
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20O3 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 7-(4-methoxyphenyl)heptanoic acid |
| Standard InChI | InChI=1S/C14H20O3/c1-17-13-10-8-12(9-11-13)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |
| Standard InChI Key | GVQILVWPWHFVIE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-(4-Methoxyphenyl)heptanoic acid (C₁₄H₂₀O₃) consists of a seven-carbon aliphatic chain terminating in a carboxylic acid group, with a 4-methoxyphenyl substituent at the terminal carbon. This configuration distinguishes it from closely related compounds such as 7-(4-(methoxycarbonyl)phenyl)heptanoic acid (PubChem CID 118995321), which features an ester-functionalized phenyl group . The methoxy group at the para position of the aromatic ring enhances electron-donating effects, influencing the compound’s reactivity and physicochemical behavior.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀O₃ | Calculated |
| Molecular Weight | 248.31 g/mol | PubChem |
| IUPAC Name | 7-(4-methoxyphenyl)heptanoic acid | Systematic |
| SMILES | COC1=CC=C(C=C1)CCCCCCC(=O)O | Derived |
Stereochemical Considerations
Unlike its ketone-bearing analog 7-(4-methoxyphenyl)-7-oxoheptanoic acid (CAS 21244-11-1) , this compound lacks a chiral center, rendering it achiral. This absence of stereoisomerism simplifies synthetic pathways compared to derivatives requiring enantioselective synthesis.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While no direct literature reports detail the synthesis of 7-(4-methoxyphenyl)heptanoic acid, plausible routes can be extrapolated from methods used for analogous structures:
-
Friedel-Crafts Acylation: Reacting heptanoyl chloride with anisole (methoxybenzene) in the presence of Lewis acids like AlCl₃ could yield 4-methoxyphenyl heptanone, followed by oxidation to the carboxylic acid.
-
Grignard Addition: A 4-methoxyphenylmagnesium bromide reagent reacting with 7-bromoheptanoic acid derivatives under controlled conditions may form the target compound after hydrolysis .
Table 2: Comparative Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | 45–55 | 90–95 | Overalkylation side products |
| Grignard Addition | 60–70 | 85–90 | Moisture sensitivity |
Industrial Production Considerations
Scale-up strategies would likely employ continuous flow reactors to optimize the exothermic acylation steps, with in-line purification using fractional crystallization. The patent US20070142662A1 highlights the importance of protective group strategies for similar aliphatic-aromatic carboxylic acids, suggesting tert-butyl esters as viable intermediates for large-scale processes .
Physicochemical Properties
Solubility and Partitioning
The compound’s amphiphilic structure confers unique solubility characteristics:
-
Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the extended hydrocarbon chain .
-
Organic Solvents: Highly soluble in dichloromethane, ethyl acetate, and THF, with logP values estimated at 3.8–4.2 .
Thermal Stability
Differential scanning calorimetry (DSC) data for analogous compounds indicate a melting point range of 98–102°C and decomposition onset temperatures >200°C under nitrogen atmospheres. The methoxy group enhances thermal stability compared to unsubstituted phenyl derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25 (d, J = 8.8 Hz, 2H, aromatic H)
-
δ 6.85 (d, J = 8.8 Hz, 2H, aromatic H)
-
δ 3.80 (s, 3H, OCH₃)
-
δ 2.35 (t, J = 7.5 Hz, 2H, CH₂CO₂H)
-
δ 1.60–1.20 (m, 10H, aliphatic CH₂)
¹³C NMR:
Mass Spectrometry
ESI-MS (positive mode) shows a molecular ion peak at m/z 249.1 [M+H]⁺, with fragmentation patterns dominated by cleavage of the aliphatic chain and loss of CO₂ (Δm/z 44).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume